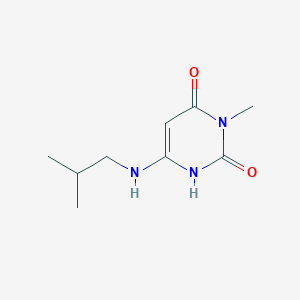
Epimedonin K
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epimedonin K is a prenylflavonoid compound isolated from the plant Epimedium, commonly known as “Horny Goat Weed.” This plant has been used in traditional Chinese medicine for centuries to treat various ailments, including osteoporosis, erectile dysfunction, and cardiovascular diseases. This compound is one of the bioactive constituents responsible for the medicinal properties of Epimedium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Epimedonin K involves several steps, including the extraction of raw materials from Epimedium species and subsequent chemical modifications. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the flavonoid compounds. The isolated compounds are then subjected to various chemical reactions to obtain this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The raw plant material is processed using solvent extraction methods, followed by chromatographic techniques to purify the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Epimedonin K undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce dihydroflavonoids.
Aplicaciones Científicas De Investigación
Epimedonin K has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties and reactions of prenylflavonoids.
Biology: Investigated for its potential effects on cellular processes, including cell proliferation and differentiation.
Medicine: Studied for its potential therapeutic effects in treating osteoporosis, cardiovascular diseases, and erectile dysfunction.
Industry: Used in the development of dietary supplements and herbal medicines.
Mecanismo De Acción
Epimedonin K exerts its effects through several molecular targets and pathways. It has been shown to modulate the activity of various enzymes and receptors, including:
Estrogen Receptors: this compound can bind to estrogen receptors, mimicking the effects of estrogen and promoting bone health.
Nitric Oxide Synthase: It can enhance the production of nitric oxide, leading to vasodilation and improved blood flow.
Antioxidant Pathways: this compound exhibits antioxidant properties, protecting cells from oxidative stress and damage.
Comparación Con Compuestos Similares
Epimedonin K is unique among prenylflavonoids due to its specific chemical structure and biological activities. Similar compounds include:
Icariin: Another prenylflavonoid found in Epimedium, known for its effects on bone health and erectile dysfunction.
Epimedin A, B, and C: These compounds share similar chemical structures and biological activities with this compound but differ in their specific functional groups and potency.
Propiedades
Fórmula molecular |
C30H34O6 |
|---|---|
Peso molecular |
490.6 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenoxy]-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C30H34O6/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)35-27-16-26(33)28-25(32)15-24(31)23(30(28)36-27)12-9-19(5)6/h7-9,13-16,31-32,34H,10-12H2,1-6H3 |
Clave InChI |
RGIYRQVLZYCQGI-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)OC2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



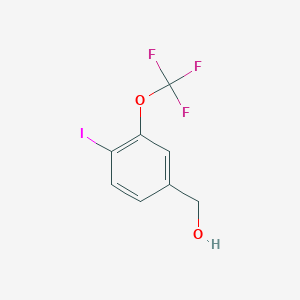
![2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol](/img/structure/B13429941.png)
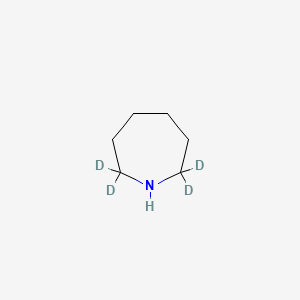
![N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B13429953.png)
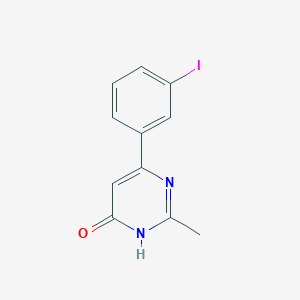
![(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid](/img/structure/B13429955.png)
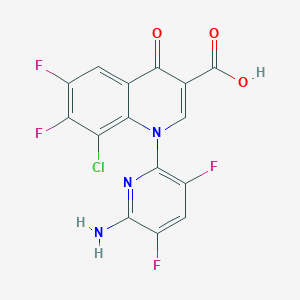

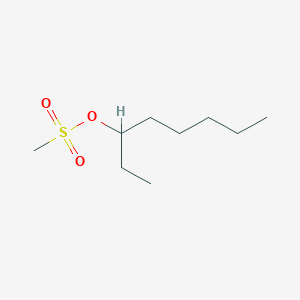
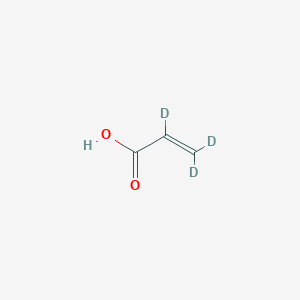
![5-chloro-7-[(3S)-3-methylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one](/img/structure/B13429992.png)
